(1,2,4-Oxadiazol-5-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
1,2,4-oxadiazol-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c4-1-3-5-2-6-7-3;/h2H,1,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYRZPPVRPLFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193065-51-7 | |
| Record name | (1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This one-pot method allows for the efficient formation of the oxadiazole ring at ambient temperature, yielding the desired product in moderate to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanamine Group
The primary amine moiety undergoes classical nucleophilic reactions, forming derivatives critical in medicinal chemistry and materials science.
Mechanistic Insight : The amine’s lone pair attacks electrophilic centers (e.g., acyl carbons, sulfonyl groups), forming stable adducts. Steric hindrance from the oxadiazole ring minimally impacts reactivity due to the flexible methanamine chain.
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring participates in electrophilic substitution and cycloaddition reactions, though its electron-deficient nature limits direct reactivity.
Electronic Effects : The oxadiazole’s electron-withdrawing nature directs electrophiles to the N3 position. Hydrolysis proceeds via protonation at oxygen, followed by nucleophilic water attack.
Condensation and Cyclization Reactions
The amine group facilitates heterocycle formation through dehydration or cyclocondensation.
Optimization Note : Cyclizations require harsh conditions (e.g., PPA at 160°C) due to the oxadiazole’s thermal stability.
Redox Transformations
The methanamine group and oxadiazole ring exhibit distinct redox behavior.
Challenges : Over-reduction of the oxadiazole ring leads to complete decomposition, necessitating controlled conditions.
Salt Formation and Acid-Base Behavior
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity.
Biological Activity-Driven Reactions
Derivatives synthesized from this compound exhibit targeted bioactivity:
Scientific Research Applications
Anticancer Activity
1,2,4-Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that certain derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from (1,2,4-oxadiazol-5-yl)methanamine hydrochloride have shown promising results in inhibiting human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. Notably, some derivatives demonstrated IC values in the nanomolar range against cancer cell lines such as SK-MEL-2 and PANC-1 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have reported that this compound exhibits potent activity against a range of bacterial strains. For example, certain derivatives have been shown to outperform traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) by targeting unique resistance mechanisms .
Nematocidal Activity
Recent investigations into the nematicidal properties of this compound derivatives revealed remarkable efficacy against nematodes such as Bursaphelenchus xylophilus. One specific derivative was found to have an LC value significantly lower than that of conventional nematicides like avermectin . This suggests potential applications in agricultural pest control.
Mode of Action
The biological activity of this compound is attributed to its ability to interact with various biological targets. For instance, its interaction with acetylcholine receptors in nematodes suggests a neurotoxic mechanism that disrupts their normal functioning . In cancer cells, the inhibition of carbonic anhydrases leads to reduced tumor viability and proliferation.
Case Studies
Mechanism of Action
The mechanism of action of (1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects . For example, oxadiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents.
Comparison with Similar Compounds
Aryl-Substituted Analogs
- 4-Fluorophenyl derivative (CAS: 1013430-70-0): Substituting chlorine with fluorine reduces steric bulk and alters electronic properties. Molecular weight: 235.68 g/mol (C₉H₉ClFN₃O) .
- 2,3-Dimethoxyphenyl derivative (CAS: BB91-0016): Electron-donating methoxy groups enhance solubility. Molecular formula: C₁₁H₁₃N₃O₃ (MW: 235.24 g/mol) .
- 4-Octylphenyl derivative (Compound 5a in ): A long alkyl chain increases lipophilicity (MW: ~353.5 g/mol for free base). Synthesized in 99% yield , indicating high efficiency for bulky substituents .
Heteroaryl-Substituted Analogs
Alkyl-Substituted Analogs
Key Trends:
- Lipophilicity : Alkyl chains (e.g., 4-octylphenyl) and aromatic substituents (e.g., 4-chlorophenyl) increase lipophilicity, whereas polar groups (e.g., pyrimidin-2-yl) enhance aqueous solubility.
- Synthetic Efficiency : Bulky substituents (e.g., 4-octylphenyl) can achieve high yields (99%) , while smaller groups (e.g., methyl) simplify purification.
Pharmacological and Functional Insights
- Vasodilation Activity : A related compound, Butalamine Hydrochloride (N,N-dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-ethanediamine hydrochloride), acts as a peripheral vasodilator, highlighting the therapeutic relevance of oxadiazole derivatives .
- Structural-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring may enhance binding affinity to target proteins, while alkyl chains improve membrane permeability.
Biological Activity
(1,2,4-Oxadiazol-5-yl)methanamine hydrochloride is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 135.55 g/mol
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For example, studies have shown that various 1,2,4-oxadiazole compounds selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Notably:
- Compound 16a demonstrated K values of 89 pM against hCA IX and 0.75 nM against hCA II, showcasing its potential as a cancer therapeutic agent .
- In vitro evaluations revealed that certain oxadiazole derivatives induced apoptosis in cancer cell lines such as MCF-7 and HeLa, with IC values indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- A derivative containing halogen substitutions showed promising nematocidal activity against Bursaphelenchus xylophilus, with an LC value of 2.4 μg/mL, outperforming standard treatments like avermectin .
- Modifications to the oxadiazole structure have led to enhanced activity against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- It has been suggested that oxadiazole derivatives may inhibit topoisomerases, enzymes critical for DNA replication and transcription, thereby exerting antiproliferative effects on cancer cells .
- Additionally, the compound's interaction with acetylcholine receptors has been linked to its nematocidal effects .
Research Findings and Case Studies
Several studies have investigated the biological activities of oxadiazole derivatives:
Q & A
Q. Q1. What are the most efficient synthetic routes for (1,2,4-oxadiazol-5-yl)methanamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of amidoximes with nitriles or activated carbonyl derivatives. For example, a one-pot reaction using hydroxylamine hydrochloride and a nitrile precursor under reflux in ethanol (70–80°C, 12–24 hours) yields the oxadiazole core. Subsequent amination via reductive alkylation (e.g., using NaBH₃CN) introduces the methanamine group . Yield optimization requires precise pH control (pH 7–8) and inert atmosphere to prevent side reactions like hydrolysis. Green chemistry approaches, such as microwave-assisted synthesis, reduce reaction time from 24 hours to 30 minutes while maintaining yields >75% .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- X-ray crystallography (via SHELX programs ) resolves the oxadiazole ring geometry and confirms hydrogen bonding between the amine group and chloride ion.
- NMR spectroscopy : -NMR shows the methanamine proton at δ 3.2–3.5 ppm (triplet, J = 6 Hz), while -NMR confirms the oxadiazole C-5 carbon at δ 165–170 ppm .
- HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects impurities (<0.5%) and validates molecular ion peaks ([M+H]⁺ at m/z 135.55) .
Advanced Research Questions
Q. Q3. How do substituent variations on the oxadiazole ring (e.g., 3-methyl vs. 3-fluorophenyl) affect biological activity, and what computational tools model these structure-activity relationships (SAR)?
Methodological Answer: The 3-methyl group enhances metabolic stability (logP ~1.2) compared to 3-fluorophenyl derivatives (logP ~2.5), which improves blood-brain barrier penetration but reduces aqueous solubility. Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal that methyl substitution increases hydrophobic interactions with enzyme pockets (e.g., CYP450 isoforms), while fluorophenyl groups enhance π-π stacking in kinase targets . Bioactivity assays (IC₅₀ values) against antimicrobial targets show a 10-fold potency difference between substituents, validated by MIC assays .
Q. Q4. What experimental strategies resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?
Methodological Answer:
- Standardized assay protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays) to minimize variability .
- Metabolic stability testing : Incubate compounds with liver microsomes (human/rat) to account for species-specific degradation rates affecting IC₅₀ .
- Data normalization : Report activity relative to internal standards (e.g., % inhibition vs. positive control) and use ANOVA for cross-study statistical validation .
Q. Q5. How can researchers optimize the compound’s stability in aqueous buffers for in vivo studies?
Methodological Answer:
- pH adjustment : Stabilize the hydrochloride salt in PBS (pH 4.5–5.5) to prevent amine group oxidation.
- Lyophilization : Freeze-dry with cryoprotectants (5% trehalose) to maintain integrity during storage .
- Degradation kinetics : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks), with LC-MS identifying degradation products (e.g., oxadiazole ring-opening at >50°C) .
Mechanistic and Methodological Challenges
Q. Q6. What are the limitations of current crystallographic data for this compound, and how can they be addressed?
Methodological Answer: Existing XRD data often lack high-resolution (<1.0 Å) structures due to crystal packing disruptions from the hydrophilic hydrochloride moiety. Strategies:
Q. Q7. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: In polar aprotic solvents (DMSO, DMF), the amine group acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides) at 60–80°C. Kinetic studies (GC-MS monitoring) show second-order rate constants () increase 3-fold in DMSO vs. THF due to better charge stabilization. Low temperatures (–20°C) favor regioselectivity in multi-site reactions (e.g., 90% substitution at the oxadiazole C-5 position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
